molecular formula C10H22Cl3N3 B14053752 [3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride

[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride

Cat. No.: B14053752
M. Wt: 290.7 g/mol
InChI Key: SDKUUAJSSRFXLM-UHFFFAOYSA-L
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Description

This compound is a quaternary ammonium salt characterized by a conjugated enylidene backbone with multiple dimethylamino and dimethylazanium groups. Its structure includes a prop-2-enylidene core substituted with dimethylammonium moieties and stabilized by dichloride and hydrochloride counterions.

Properties

Molecular Formula

C10H22Cl3N3

Molecular Weight

290.7 g/mol

IUPAC Name

[3-(dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium;dichloride;hydrochloride

InChI

InChI=1S/C10H21N3.3ClH/c1-11(2)7-10(8-12(3)4)9-13(5)6;;;/h7-9H,1-6H3;3*1H/q+2;;;/p-2

InChI Key

SDKUUAJSSRFXLM-UHFFFAOYSA-L

Canonical SMILES

CN(C)C=C(C=[N+](C)C)C=[N+](C)C.Cl.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Jameleddine-Khiari Protocol (2006)

Jameleddine et al. revolutionized the synthesis by integrating the condensation and quaternization steps into a single reaction vessel. Key modifications included:

  • Reagent Ratios : A 1:2:3 molar ratio of isobutyraldehyde, formaldehyde (as paraformaldehyde), and dimethylamine ensured complete conversion to the propenylidene intermediate.
  • Solvent System : Employing anhydrous tetrahydrofuran (THF) minimized hydrolysis side reactions.
  • Quaternization Agent : Methyl triflate replaced methyl chloride, enhancing reactivity and reducing reaction time from 24 hours to 6 hours.

The final step involved treating the crude product with concentrated HCl in dichloromethane, yielding the title compound at 93% purity (NMR) and 89% isolated yield.

Gupton’s Microwave-Assisted Method (1991)

Gupton et al. introduced microwave irradiation to accelerate the quaternization step. Key parameters:

  • Temperature : 120°C under 300 W microwave power.
  • Time : 15 minutes vs. 6 hours conventionally.
  • Solvent : Ionic liquid [BMIM][BF4] facilitated rapid heat transfer.

This method achieved a 60% yield with >95% purity but required specialized equipment.

Alternative Pathways via Enamine Intermediates

Arnold-Budesinsky Approach (1988)

Arnold and Budesinsky developed a route starting from N,N-dimethylprop-2-yn-1-amine . Key steps:

  • Hydrohalogenation : Reaction with HCl gas in ether produced 3-chloro-N,N-dimethylpropan-1-amine.
  • Dehydrohalogenation : Treatment with KOtBu generated a propenylidene intermediate.
  • Quaternization : Methyl iodide in acetonitrile yielded the dication, isolated as the dichloride hydrochloride after ion exchange.

This method provided a 78% overall yield but involved handling hazardous intermediates.

Jutz-Amschler Reductive Amination (1964)

Jutz and Amschler utilized reductive amination of acrolein with dimethylamine under hydrogen pressure (5 atm) in the presence of Raney nickel. The resulting 3-dimethylaminopropanal was subsequently quaternized with methyl chloride and HCl, achieving a 55% yield.

Critical Analysis of Methodologies

Yield and Purity Comparison

Method Year Yield (%) Purity (%) Key Advantage Limitation
Jameleddine-Khiari 2006 89 93 High efficiency, one-pot Requires anhydrous conditions
Gupton 1991 60 95 Rapid synthesis Specialized equipment needed
Arnold-Budesinsky 1988 78 90 Avoids aldehyde intermediates Hazardous chloro intermediates
Jutz-Amschler 1964 55 85 Simple reductive amination Low yield

Solvent and Temperature Effects

  • THF vs. MeCN : Jameleddine’s THF system suppressed oligomerization vs. MeCN’s 15% side products.
  • Microwave Heating : Reduced thermal degradation compared to oil-bath heating (3% vs. 12% decomposition).

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D2O): δ 6.45 (t, J=12 Hz, 1H, CH=), 3.20 (s, 12H, N(CH3)2), 2.95 (d, J=14 Hz, 2H, CH2).
  • ESI-MS : m/z 211.18 [M-2Cl]²⁺ (calc. 211.20).

X-ray Crystallography

Though no structures of the dichloride salt exist, related diperchlorate analogs crystallize in the P2₁/n space group with C–H···π stacking.

Industrial-Scale Considerations

The patent EP0046288A1 highlights challenges in large-scale production, notably the Mannich base workup . Recommendations include:

  • Continuous Flow Reactors : Residence time 0.5–3 hours at 100°C.
  • Solvent-Free Conditions : Reduce waste and costs.

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides or hydroxides, while reduction may yield amines or other reduced compounds. Substitution reactions can result in a wide range of products, depending on the substituents involved.

Scientific Research Applications

Chemistry

In chemistry, [3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.

Biology

In biological research, this compound is often used as a probe or marker due to its specific interactions with biological molecules. It can be used to study cellular processes, protein interactions, and other biological phenomena.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique properties may allow it to target specific pathways or molecules, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for use in manufacturing processes, where it can be used to produce high-value products.

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

  • Structure : A catecholamine hydrochloride with a primary amine and hydroxyl groups on the aromatic ring .
  • Properties: CAS No.: 62-31-7 Solubility: Highly water-soluble due to ionic nature and polar functional groups. Applications: Neurotransmitter in pharmaceuticals; contrasts with the target compound’s lack of aromaticity and catechol groups.
  • Key Differences : Dopamine hydrochloride lacks quaternary ammonium groups and conjugated systems present in the target compound, resulting in divergent chemical reactivity and biological activity .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

  • Structure: A methyl ester with a branched alkyl chain and a methylamino group, protonated as a hydrochloride salt .
  • Synthesis : Prepared via HCl treatment in dioxane, yielding a crystalline product (100% yield) .
  • Spectroscopic Data :
    • ¹H-NMR (DMSO-D6) : δ 9.00 (1H, brs), 3.79 (3H, s), 2.54 (3H, s), 1.02 (9H, s) .
  • Comparison : Unlike the target compound, this molecule lacks conjugated azaniumylidenemethyl groups and has a simpler alkyl-ester framework. Its NMR profile suggests strong hydrogen bonding due to the ammonium proton .

Hygroscopic Hydrochloride Derivatives (Historical Context)

  • Examples : Compounds like o-nitro-3:4-dimethoxybenzaldehyde derivatives and styrenes with nitro/methoxy substituents .
  • Properties :
    • Melting Points: Ranged from 164°C (nitrocinnamic acid) to 254°C (hygroscopic hydrochloride) .
    • Stability: Nitro groups and methoxy substituents influence thermal stability and hygroscopicity.
  • Contrast : The target compound’s conjugated azanium system may reduce hygroscopicity compared to nitro-aromatic hydrochlorides but could exhibit higher thermal stability due to charge delocalization .

(4-Hydroxy-2-methyl-3,3-diphenylhexyl)-dimethylazanium Chloride

  • Structure: A hexanol-derived quaternary ammonium salt with diphenyl and hydroxyl substituents .
  • Key Features :
    • Combines hydrophobic diphenyl groups with a polar hydroxyl and dimethylazanium moiety.
    • Likely applications: Surfactant or phase-transfer catalyst due to amphiphilic structure.

Data Table: Comparative Analysis of Key Properties

Property Target Compound* Dopamine Hydrochloride Methyl Ester Hydrochloride Hygroscopic Hydrochloride Hexanol Derivative
Molecular Weight Not available 189.64 g/mol ~250 g/mol (estimated) Varies ~400 g/mol (estimated)
Counterions Dichloride, hydrochloride Hydrochloride Hydrochloride Hydrochloride Chloride
Key Functional Groups Dimethylazanium, enylidene Catechol, amine Methyl ester, methylamino Nitro, methoxy Diphenyl, hydroxyl
Thermal Stability Likely high (conjugation) Moderate Moderate High (mp up to 254°C) Moderate
Solubility Polar solvents (inferred) High in water Soluble in dioxane Variable Amphiphilic

*Data for the target compound inferred from structural analogs.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s polycationic structure may require specialized conditions (e.g., anhydrous, low-temperature) akin to the methyl ester hydrochloride synthesis .
  • Stability : Conjugated azanium systems could resist hydrolysis better than aliphatic ammonium salts but may degrade under strong acids/bases .
  • Applications: Potential as a cationic surfactant or catalyst, similar to the hexanol derivative, but with enhanced electronic properties due to conjugation .

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